Ipriflavone
Overview
Description
It has been extensively used in Asian countries since 1890 as a nutraceutical for the management of postmenopausal osteoporosis . Ipriflavone functions as a phytoestrogen, inhibiting bone resorption, maintaining bone density, and preventing osteoporosis in postmenopausal women . Despite its non-estrogenic nature, it supports bone development through mechanisms that are not entirely understood .
Mechanism of Action
Target of Action
Ipriflavone primarily targets osteoblasts and osteoclasts , the cells responsible for bone formation and resorption, respectively . It is considered a selective estrogen receptor modulator .
Mode of Action
This compound interacts with its targets by supporting the growth of osteoblasts and regulating the multiplication of osteoclasts . It inhibits bone resorption, the process where bone is broken down, and its minerals are released into the bloodstream . This inhibition is achieved by modulating the activity of osteoclasts .
Biochemical Pathways
This compound is derived from the soy isoflavone, daidzein . It is part of the isoflavonoids, a class of polyphenolic compounds derived from the Fabaceae family . These compounds are metabolized by the gut microbiota in the human gastrointestinal tract . This compound may influence cyclophosphamide by dismutagenesis mechanisms, preventing the formation of genetic damages .
Pharmacokinetics
After gastrointestinal absorption, this synthetic isoflavone transforms into metabolites . The poor aqueous solubility of this compound is one of the critical parameters that has promoted the exploration for effective novel formulations .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of bone density . It has shown effectiveness in some preliminary animal experiments, clinical investigations, and cell lines in vitro . This compound also induced G1 phase cell cycle arrest and intrinsic cell apoptosis by activating caspase 3 and increasing the expression of cytochrome c .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the gut microbiota plays a role in the metabolism of isoflavonoids . Additionally, this compound’s mechanism of action as a chemopreventive agent is yet to be discovered .
Biochemical Analysis
Biochemical Properties
Ipriflavone is considered a selective estrogen receptor modulator and supports the growth of osteoblasts and regulates the multiplication of osteoclasts . It interacts with various enzymes and proteins, playing a key role in biochemical reactions .
Cellular Effects
This compound has shown effectiveness in preliminary animal experiments, clinical investigations, and cell lines in vitro . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, a metabolic pathway that produces various secondary metabolites . It interacts with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
After gastrointestinal absorption, this synthetic isoflavone transforms into metabolites .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ipriflavone involves multiple steps. One method includes the reaction of 2,4-dihydroxy-phenyl-benzyl-ketone with ethyl orthoformate in dimethylformamide . Another method involves dissolving zinc chloride anhydrous in anhydrous diethyl ether, adding resorcinol, and passing dry hydrogen chloride gas to saturation. Benzyl cyanide is then added under vigorous stirring, followed by further hydrogen chloride gas, resulting in the formation of the intermediate compound .
Industrial Production Methods: Industrial production of this compound often involves the use of cyclodextrin complexation to enhance its poor bioavailability . This method improves the solubility of this compound, making it more effective for therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Ipriflavone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen chloride gas, ethyl orthoformate, and dimethylformamide .
Major Products: The major products formed from these reactions include intermediate compounds that are further processed to yield this compound .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds: Ipriflavone belongs to the isoflavone class of compounds, which includes genistein, daidzein, and glycitein . These compounds are phytoestrogens with potent estrogenic activity and are found in soybeans .
Uniqueness: Unlike other isoflavones, this compound does not bind to or activate the estrogen receptor and shows no estrogenic effects in postmenopausal women . This makes it unique among isoflavones, as it prevents bone loss through mechanisms distinct from those of estrogens .
Properties
IUPAC Name |
2-phenyl-7-propan-2-yloxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-12(2)20-14-8-9-15-16(19)11-17(21-18(15)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLFFUSZFGCFFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35212-22-7 | |
Record name | ipriflavone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ipriflavone exerts its primary effect on bone metabolism by directly interacting with osteoclasts and their precursor cells. Research has identified novel this compound receptors on these cells that, when activated, trigger an influx of calcium ions (Ca2+). [] This calcium influx appears to be mediated primarily through dihydropyridine-insensitive calcium channels, as channel blockers like nicardipine and verapamil do not affect this compound-induced calcium responses. []
A: The influx of calcium ions induced by this compound binding to its receptors ultimately leads to the inhibition of osteoclast differentiation and function. [] This, in turn, leads to a decrease in bone resorption, making this compound a potential therapeutic agent for conditions involving excessive bone breakdown, such as osteoporosis. [, , , ]
A: The molecular formula for this compound is C18H16O4, and its molecular weight is 296.32 g/mol. []
A: While the provided abstracts don't delve into detailed spectroscopic analyses of this compound, methods for tritium labeling have been established, allowing for the synthesis of radiolabeled this compound derivatives like [8-3H]this compound and [6,8-3H2]this compound. [] These radiolabeled forms are invaluable tools for conducting binding studies and investigating the distribution and metabolism of this compound in biological systems.
ANone: The provided research focuses on this compound's pharmacological properties and its role as a potential therapeutic agent, particularly in the context of bone metabolism and osteoporosis. There is no mention of any inherent catalytic properties or applications of this compound in the provided research papers.
ANone: The provided abstracts do not contain information regarding the use of computational chemistry or modeling techniques in studying this compound.
A: Research indicates that this compound metabolites play a significant role in its overall biological activity. Notably, metabolite-III, 7-isopropoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, exhibits potent inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) release from RAW-264.7 mouse macrophage cells. [] This anti-inflammatory effect of metabolite-III suggests it might contribute to the therapeutic benefits of this compound in conditions like osteoporosis, where inflammation plays a role. []
A: Studies using a clonal osteoblastic cell line reveal that this compound metabolites can differentially affect osteoblast activity. For instance, high concentrations of this compound itself can inhibit the cAMP response to parathyroid hormone, while lower concentrations of metabolites II and III potentiate this response. [] Additionally, metabolite V has been shown to stimulate collagen synthesis in these cells. [] These findings highlight the complex and potentially opposing effects of this compound and its metabolites on bone formation.
A: One strategy to enhance the bioavailability of this compound is through solid dispersion techniques. Studies have demonstrated that administering this compound as a solid dispersion, such as in a corn oil suspension, leads to improved bioavailability compared to conventional oral tablets. [, ]
A: The formulation of this compound significantly impacts its absorption. When administered as a solid dispersion, this compound shows increased absorption compared to its physical mixture form. [] This highlights the importance of formulation strategies in optimizing the delivery and therapeutic efficacy of this compound.
ANone: The provided research focuses on the pharmacological properties and potential therapeutic applications of this compound. As such, information regarding specific SHE regulations or compliance is not discussed in these papers.
A: this compound undergoes extensive metabolism, primarily in the liver, via oxidation and conjugation reactions. [, ] In rats, the primary metabolic pathway involves hepatic CYP1A1/2 and 2C11 enzymes. [] In humans, the major metabolite is 7-(1-carboxy-ethoxy)-isoflavone (M5), primarily eliminated in urine. [] A smaller fraction is excreted unchanged in feces. []
A: Yes, significant species differences exist in this compound metabolism. While 7-hydroxy-isoflavone (M1) is the major metabolite in animals, 7-(1-carboxy-ethoxy)-isoflavone (M5) predominates in humans. [] These differences underscore the importance of considering species-specific metabolic pathways when interpreting preclinical data and extrapolating findings to humans.
A: Inflammation, modeled by lipopolysaccharide (LPS) administration in rats, can alter this compound pharmacokinetics by decreasing the expression of hepatic CYP1A2 and 2C11 enzymes responsible for its metabolism. [] This leads to a significant increase in this compound exposure (AUC) after both intravenous and oral administration. [] Similarly, in a rat model of acute renal failure induced by uranyl nitrate, changes in this compound metabolism were observed, though unexpectedly, the non-renal clearance of this compound increased, possibly due to enhanced glucuronidation of its metabolites. [] These findings highlight the potential for altered drug exposure in the context of disease states and the need to consider such factors in clinical settings.
A: Multiple studies demonstrate that this compound can prevent bone loss in various models. In ovariectomized rats, a model for postmenopausal osteoporosis, this compound administration effectively increased bone mineral density and breaking force in femurs, suggesting its potential to mitigate bone loss associated with estrogen deficiency. [, , ]
A: this compound has been shown to modulate several biochemical markers associated with bone metabolism. In postmenopausal women with osteoporosis, this compound treatment led to increased serum levels of osteocalcin and decreased levels of parathyroid hormone, tartrate-resistant acid phosphatase, TNF-α, and IL-6, indicating a shift towards bone formation and reduced bone resorption. []
A: Clinical trials evaluating this compound's efficacy in treating postmenopausal osteoporosis have yielded mixed results. Some studies reported significant prevention of bone loss in the lumbar spine and distal radius, [, , ] while others found no significant effects on bone mineral density or biochemical markers compared to placebo. []
ANone: The provided abstracts don't contain information regarding resistance mechanisms or cross-resistance associated with this compound.
A: A significant adverse effect reported in clinical trials is the development of lymphocytopenia (low lymphocyte count) in a considerable number of women treated with this compound. [] While most cases were subclinical and resolved spontaneously within one to two years, this finding highlights the need for careful monitoring of blood cell counts during this compound therapy. [] Additionally, some studies reported gastrointestinal discomfort as a reason for discontinuation, although this occurred at similar rates in both this compound and placebo groups. []
ANone: While the provided abstracts do not specifically address targeted drug delivery strategies for this compound, they highlight the importance of optimizing its formulation to enhance bioavailability. Developing targeted delivery systems could potentially enhance its efficacy and minimize off-target effects, representing a promising area for future research.
A: High-performance liquid chromatography (HPLC) coupled with UV detection has been widely used to determine this compound concentrations in biological samples like serum. [, ] This method offers high sensitivity and reproducibility, allowing researchers to study the pharmacokinetic profile of this compound.
A: Apart from HPLC, electrochemical methods like square-wave adsorptive cathodic stripping (SW-AdCS) voltammetry have been successfully applied to quantify this compound in pharmaceutical formulations. [] This method offers a sensitive and cost-effective alternative to chromatographic techniques for specific applications.
ANone: The provided research primarily focuses on the pharmacological and therapeutic aspects of this compound. Consequently, information regarding its environmental impact or degradation pathways is not addressed in these papers.
ANone: While the provided abstracts don't delve into specific studies on this compound's dissolution rate or solubility in various media, they emphasize that formulating this compound as a solid dispersion can significantly enhance its bioavailability, indirectly suggesting improved dissolution characteristics.
ANone: Information regarding specific quality control and assurance measures implemented during the development, manufacturing, and distribution of this compound is not detailed in the provided abstracts.
ANone: The provided research abstracts do not address the potential for this compound to induce an immune response or any strategies to modulate immunogenicity. This aspect would require further investigation to fully understand the compound's immunological profile.
ANone: Information concerning this compound's interactions with drug transporters and strategies to modulate these interactions is not included in the provided abstracts.
A: Yes, this compound and its metabolites have been shown to modulate the activity of various drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes revealed that this compound and its metabolites potently inhibited CYP1A2, 2C8, 2C9, and 2C19, suggesting a potential for drug interactions. []
A: In human liver microsomes, CYP3A4 appears to play a major role in the O-dealkylation of this compound to its metabolite M1, while CYP1A2 primarily contributes to the formation of metabolites M3, M4, and M5. []
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